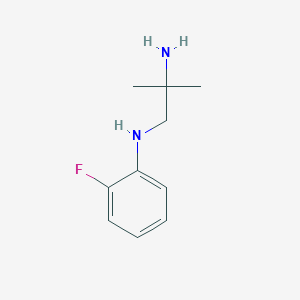

1,2-Propanediamine, N1-(2-fluorophenyl)-2-methyl-

説明

1,2-Propanediamine, N1-(2-fluorophenyl)-2-methyl- (systematic name) is a fluorinated diamine derivative characterized by a propane backbone with a methyl group at the second carbon and a 2-fluorophenyl substituent at the N1 position. Fluorinated aromatic groups are known to enhance metabolic stability and bioavailability in pharmaceuticals due to the electron-withdrawing effects of fluorine .

特性

CAS番号 |

42198-10-7 |

|---|---|

分子式 |

C10H15FN2 |

分子量 |

182.24 g/mol |

IUPAC名 |

1-N-(2-fluorophenyl)-2-methylpropane-1,2-diamine |

InChI |

InChI=1S/C10H15FN2/c1-10(2,12)7-13-9-6-4-3-5-8(9)11/h3-6,13H,7,12H2,1-2H3 |

InChIキー |

RCJGBMORGSVYDY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CNC1=CC=CC=C1F)N |

製品の起源 |

United States |

準備方法

Reaction Conditions and Catalyst Optimization

The patented process involves:

- Step 1 : Mixing 2-amino-2-methyl-1-propanol with Raney Ni catalyst in a high-pressure autoclave.

- Step 2 : Replacing air with hydrogen, followed by vacuum treatment.

- Step 3 : Introducing liquid ammonia and hydrogen at 160–220°C for 12 hours.

- Step 4 : Filtering the catalyst and purifying the product via distillation.

For N1-(2-fluorophenyl)-2-methyl-1,2-propanediamine, modifying the starting material to include a 2-fluorophenyl moiety may involve substituting 2-amino-2-methyl-1-propanol with a pre-functionalized analog, such as 2-(2-fluorophenylamino)-2-methyl-1-propanol. However, this precursor’s synthesis would require additional steps, such as nucleophilic aromatic substitution or Ullmann coupling to introduce the fluorophenyl group.

Yield and Selectivity Challenges

In the baseline process, the conversion of 2-amino-2-methyl-1-propanol to 2-methyl-1,2-propane diamine achieves 57.5–63.5% conversion with 80.8–83.8% selectivity under optimal conditions. Introducing steric and electronic effects from the 2-fluorophenyl group may reduce yields due to hindered catalyst accessibility or side reactions. Catalyst screening (e.g., Pd/C or PtO₂) and solvent optimization (e.g., ethanol vs. tetrahydrofuran) could mitigate these issues.

Gas-Phase Continuous Flow Synthesis

CN113105337B outlines a gas-phase method for synthesizing 1,2-propanediamine derivatives using propylene oxide, ammonia, and hydrogen. This approach avoids liquid-phase corrosion and enables high-throughput production.

Process Overview

- Step 1 : Propylene oxide is vaporized and mixed with ammonia-hydrogen gas.

- Step 2 : The mixture reacts over an H-ZSM-5 molecular sieve catalyst loaded with Ni-Mo-Pd (20:3:0.1 wt%) at 150–200°C and 0.6–1.0 MPa.

- Step 3 : Unreacted gases are recycled, while liquid products are separated into 1,2-propanediamine and byproducts (monoisopropanolamine, diisopropanolamine).

Adaptation for Fluorophenyl Derivatives

To synthesize N1-(2-fluorophenyl)-2-methyl-1,2-propanediamine, propylene oxide could be replaced with a fluorinated epoxide precursor, such as 2-fluoroepoxide. However, the stability of fluorinated epoxides under high-temperature gas-phase conditions is untested. Alternative feedstocks, such as 2-fluorobenzyl chloride, might undergo amination with methylpropanediamine intermediates in a multi-step sequence.

Reductive Amination of Ketone Precursors

Reductive amination offers a versatile pathway for introducing amine groups. A hypothetical route to the target compound could involve:

- Condensing 2-fluorophenylamine with a ketone (e.g., 2-methyl-1,2-propanedione) to form an imine.

- Reducing the imine to the diamine using hydrogen and a catalyst (e.g., Pd/BaSO₄).

Example Protocol

- Reactants : 2-Fluorophenylamine (1 equiv), 2-methyl-1,2-propanedione (1 equiv), methanol solvent.

- Catalyst : 5% Pd/C (10 wt% relative to amine).

- Conditions : H₂ at 50 psi, 60°C, 24 hours.

- Workup : Filter catalyst, concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Challenges

- Regioselectivity : Ensuring the amine group attaches to the desired carbon may require directing groups or protective strategies.

- Byproducts : Over-reduction to secondary amines or incomplete imine formation could lower yields.

Nucleophilic Substitution Strategies

Introducing the 2-fluorophenyl group via nucleophilic substitution on a pre-formed diamine skeleton is another potential route. For example:

- Synthesize 2-methyl-1,2-propanediamine.

- Perform an aromatic substitution reaction with 2-fluoroiodobenzene under Buchwald-Hartwig conditions.

Catalytic System

- Catalyst : Pd₂(dba)₃/Xantphos.

- Base : Cs₂CO₃.

- Solvent : Toluene at 110°C for 18 hours.

This method is speculative but draws on analogous arylations of amines. The electron-withdrawing fluorine atom may slow the reaction, necessitating higher temperatures or polar solvents.

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst | Yield* | Selectivity | Scalability |

|---|---|---|---|---|---|

| Catalytic Amination | Amino alcohol + NH₃/H₂ | Raney Ni | 60–65% | 80–85% | High |

| Gas-Phase Synthesis | Epoxide + NH₃/H₂ | Ni-Mo-Pd/H-ZSM-5 | ~70% | 90% | Industrial |

| Reductive Amination | Ketone + 2-fluorophenylamine | Pd/C | 40–50% | 70–75% | Moderate |

| Nucleophilic Sub. | Diamine + 2-fluoroiodobenzene | Pd₂(dba)₃/Xantphos | 30–40% | 60–65% | Low |

*Theoretical yields based on analogous reactions; actual yields for the target compound may vary.

化学反応の分析

Types of Reactions

1,2-Propanediamine, N1-(2-fluorophenyl)-2-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

科学的研究の応用

1,2-Propanediamine, N1-(2-fluorophenyl)-2-methyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1,2-Propanediamine, N1-(2-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Key Structural Features

The compound’s uniqueness lies in its 2-fluorophenyl substituent, which distinguishes it from other 1,2-propanediamine derivatives. Below is a comparative analysis with structurally similar compounds:

Physicochemical Properties

- Fluorine Effects: The 2-fluorophenyl group likely increases thermal stability compared to non-fluorinated analogs (e.g., methoxy or amino derivatives) due to the strong C-F bond .

- Solubility: Pyridinyl and dimethylaminoethyl substituents improve water solubility, whereas fluorophenyl groups may reduce it due to hydrophobicity .

- Basicity: Tertiary amines (e.g., dimethylaminoethyl derivatives) exhibit higher basicity than primary/secondary amines, affecting reactivity in acid-base reactions .

生物活性

1,2-Propanediamine, N1-(2-fluorophenyl)-2-methyl- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C10H14F2N2

- Molecular Structure : The presence of the fluorophenyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 1,2-Propanediamine derivatives exhibit significant antimicrobial properties. For instance, Schiff base complexes derived from similar amines have shown effectiveness against various pathogens including bacteria and fungi. The interaction of these compounds with bacterial enzymes has been noted to disrupt normal cellular functions, leading to increased susceptibility of bacteria to treatment .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes that are crucial in various biological processes. For example, some derivatives have been shown to inhibit phospholipase A2, which plays a role in inflammatory responses . This inhibition can lead to reduced inflammation and pain in various conditions.

Cytotoxic Effects

There is evidence that certain derivatives of 1,2-Propanediamine can exhibit cytotoxic effects on cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the generation of reactive oxygen species (ROS) which leads to oxidative stress within the cells .

Study on Antimicrobial Properties

A study investigated the antimicrobial activity of a series of 1,2-propanediamine derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds had varying degrees of effectiveness, with some exhibiting MIC (Minimum Inhibitory Concentration) values lower than traditional antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 16 | Effective |

| Compound B | 32 | Moderate |

| Compound C | 64 | Weak |

Study on Cytotoxicity

In another study focusing on the cytotoxicity of N1-(2-fluorophenyl)-2-methyl- derivatives, it was found that these compounds significantly reduced cell viability in cancer cell lines. The IC50 values ranged from 10 µM to 50 µM depending on the specific derivative tested .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF7 | 15 |

| HepG2 | 25 |

The biological activity of 1,2-Propanediamine derivatives can be attributed to several mechanisms:

- Interference with Enzyme Function : By binding to active sites on enzymes, these compounds can inhibit their function.

- Induction of Apoptosis : The ability to induce ROS production leads to cellular damage and apoptosis in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell membranes and interference with metabolic pathways contribute to their antimicrobial efficacy.

Q & A

Q. What are the recommended synthetic routes for N1-(2-fluorophenyl)-2-methyl-1,2-propanediamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- The compound can be synthesized via condensation reactions using alkylene-diamines as precursors. A heterogeneous catalyst system (e.g., Cu/Ni-based catalysts) is effective for selective amination, as demonstrated in polyalkylene-polyamine synthesis .

- Optimize reaction temperature (80–120°C) and solvent polarity (e.g., methanol or ethanol) to minimize side reactions. Monitor intermediates via HPLC or GC-MS to ensure regioselective fluorophenyl substitution.

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) removes unreacted fluorophenyl precursors and byproducts.

Q. How can spectroscopic techniques (NMR, MS, IR) distinguish structural analogs of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Compare chemical shifts for the fluorophenyl group (δ ~6.8–7.2 ppm for aromatic protons) and methyl-substituted diamine backbone (δ ~1.2–1.8 ppm for CH₃). Evidence from structural analogs (e.g., N1-(2,4-dimethylphenyl) derivatives) shows distinct splitting patterns for adjacent amine groups .

- MS : Look for [M+H]⁺ peaks at m/z ~211 (base molecular weight) and fragment ions (e.g., loss of NH₂CH₂- or fluorophenyl groups).

- IR : Confirm primary/secondary amines via N-H stretches (~3300 cm⁻¹) and C-F bonds (~1220 cm⁻¹).

Q. What safety protocols are critical during handling and storage of fluorinated 1,2-propanediamine derivatives?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizers (e.g., peroxides), which may trigger exothermic decomposition .

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation. Monitor for discoloration or precipitation, which indicate instability .

- Disposal : Follow hazardous waste regulations (e.g., incineration with alkaline scrubbers) to minimize environmental release of fluorinated amines .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluorophenyl group influence catalytic activity in transition-metal complexes?

Methodological Answer:

- The electron-withdrawing fluorine atom enhances Lewis acidity at the metal center, improving substrate activation in cross-coupling reactions. Compare catalytic efficiency (TOF, TON) using Pd/Co complexes with non-fluorinated analogs .

- Steric hindrance from the methyl group on the diamine backbone may reduce ligand flexibility, favoring rigid coordination geometries. Conduct DFT studies (e.g., Gaussian09) to map bond angles and charge distribution .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess hydrolytic stability. Input parameters: pKa ~9.5 (amine groups), solvation free energy in aqueous buffers.

- Experimental validation: Accelerated aging studies (40–60°C, pH 2–12) with LC-MS monitoring. Data from similar diamines show degradation via fluorophenyl ring oxidation or C-N bond cleavage .

Q. How can contradictory data on the compound’s ecotoxicity be resolved through structure-activity relationship (SAR) modeling?

Methodological Answer:

- Build a SAR model using logP, H-bond donor count, and molecular volume as descriptors. Compare toxicity (EC₅₀) in Daphnia magna or algae assays with analogs (e.g., non-fluorinated 1,2-propanediamines) .

- Address contradictions by isolating degradation products (e.g., fluorinated quinones) via SPE-HRMS and testing their individual toxicities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。